Argadin Exhibits 1,650-Fold Greater Binding Affinity than Argifin Against ChiB
In a direct comparative study using Serratia marcescens chitinase B (ChiB), argadin demonstrated an inhibition constant (Ki) of 20 nM, whereas argifin—a structurally related cyclopentapeptide from the same natural product class—exhibited a Ki of 33,000 nM, representing a 1,650-fold difference in binding affinity [1]. Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) analysis calculated absolute binding free energies of -11.16 kcal/mol for the argadin complex versus -6.98 kcal/mol for argifin, with experimental free energies derived from Ki values of -10.92 kcal/mol and -6.36 kcal/mol, respectively [1]. The energetic difference is driven predominantly by a ~12 kcal/mol greater van der Waals contribution in the argadin-ChiB complex, attributed specifically to interactions with tryptophan residues W220 and W403 [1].
| Evidence Dimension | Inhibition constant (Ki) against Serratia marcescens chitinase B (ChiB) |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | Argifin: Ki = 33,000 nM |
| Quantified Difference | 1,650-fold stronger inhibition (20 nM vs 33,000 nM) |
| Conditions | Serratia marcescens ChiB enzyme assay; molecular dynamics simulations with MM-PBSA free-energy analysis |
Why This Matters
Procurement of argadin rather than argifin avoids requiring 1,650-fold higher compound concentrations to achieve equivalent target engagement in ChiB-based assays.
- [1] Gouda H, Yanai Y, Sugawara A, Sunazuka T, Omura S, Hirono S. Computational analysis of the binding affinities of the natural-product cyclopentapeptides argifin and argadin to chitinase B from Serratia marcescens. Bioorg Med Chem. 2008;16(7):3565-3579. View Source
